molecular formula C19H13N3O3 B582202 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253792-29-8

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B582202
CAS No.: 1253792-29-8
M. Wt: 331.331
InChI Key: DQPHISPPAGSQJI-UHFFFAOYSA-N
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Description

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimido[4,5-d][1,3]oxazine core with benzyl and phenyl substituents, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which have been studied for their potential biological significance . .

Mode of Action

As a member of the pyrimido[4,5-d]pyrimidines class, it may share similar mechanisms with other compounds in this class . .

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines have been noted for their potential biological applications , suggesting that they may interact with various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” have not been extensively studied. Its impact on bioavailability is therefore unknown. The compound’s molecular weight is 331.32 , which is within the range generally favorable for oral bioavailability.

Preparation Methods

The synthesis of 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate benzyl and phenyl derivatives with a pyrimidine precursor, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

1-benzyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-15-11-20-16(14-9-5-2-6-10-14)21-17(15)22(19(24)25-18)12-13-7-3-1-4-8-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHISPPAGSQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC(=NC=C3C(=O)OC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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